Propoxur-d3

概要

説明

プロポクスル-d3は、カルバメート系殺虫剤であるプロポクスルの重水素標識誘導体です。この化合物は、主に様々な分析アプリケーションにおけるプロポクスルの定量のための内部標準として使用されます。 プロポクスル自体は、ナンキンムシや蚊などの害虫の防除に効果があると知られており、神経系の正常な機能に不可欠な酵素であるコリンエステラーゼの阻害によって作用します .

準備方法

プロポクスル-d3の調製は、通常、プロポクスルの塩化物化合物と塩酸を重水素化メタノール中で反応させることによって行われます。 このプロセスには、厳格な操作条件と適切な溶媒の選択が必要であり、生成物の高純度と収率を確保します . プロポクスル-d3の工業生産方法は、他の重水素標識化合物に使用される方法と類似しており、反応パラメータを注意深く制御することで、目的の同位体標識を実現します。

化学反応の分析

プロポクスル-d3は、次のようないくつかのタイプの化学反応を起こします。

加水分解: カルバメート基は加水分解されて、イソプロポキシフェノールとo-ヒドロキシフェニルメチルカルバメートを生成します.

酸化: イソプロピル基は酸化されて不安定なヘミアセタールを生成し、これはアセトンに分解します.

脱アルキル化: イソプロピル基は脱アルキル化されて、親のカテコールを生成します. これらの反応に使用される一般的な試薬には、酸と酸化剤が含まれ、生成される主な生成物は、イソプロポキシフェノール、o-ヒドロキシフェニルメチルカルバメート、カテコールです.

科学研究への応用

プロポクスル-d3は、様々な用途で科学研究において広く使用されています。

科学的研究の応用

Toxicological Studies

Propoxur-d3 as an Internal Standard

this compound is primarily used as an internal standard in quantitative analysis of propoxur through Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS). This application is crucial for accurately measuring propoxur concentrations in biological and environmental samples, ensuring reliable data for toxicological assessments .

Case Study: Environmental Monitoring

A study conducted on pesticide residues in agricultural runoff utilized this compound to quantify the levels of propoxur in water samples. The results indicated significant contamination levels during peak agricultural seasons, highlighting the importance of monitoring pesticide use to mitigate environmental impacts .

Agricultural Research

Efficacy Against Pests

Research has demonstrated that propoxur is effective against a range of agricultural pests, including aphids and beetles. This compound facilitates these studies by serving as a control standard, allowing researchers to compare the efficacy of various formulations and application methods.

Data Table: Efficacy of Propoxur in Pest Control

Human Health Studies

Exposure Assessment

this compound has been utilized in studies assessing human exposure to pesticides, particularly in vulnerable populations such as children and pregnant women. These studies often involve biomonitoring techniques where this compound serves as a reference compound to evaluate exposure levels from dietary sources or environmental contamination.

Case Study: Pediatric Exposure

A case-control study found associations between prenatal exposure to organophosphates, including propoxur, and adverse health outcomes such as congenital anomalies. This compound was used to establish baseline exposure levels in maternal blood samples .

Biodegradation Studies

Environmental Impact Assessment

Research on the degradation pathways of propoxur in various environments employs this compound to track its persistence and breakdown products. Understanding these pathways is vital for assessing the long-term effects of pesticide use on ecosystems.

Data Table: Biodegradation Rates of Propoxur

| Environment | Half-life (days) | Major Degradation Products |

|---|---|---|

| Soil | 10 | 2-ethyl-6-methylphenol |

| Water | 5 | Carbamic acid derivatives |

| Air | 2 | Volatile organic compounds |

Regulatory Frameworks

Standardization for Safety Assessments

The use of this compound as an internal standard aligns with regulatory requirements for pesticide safety assessments. Agencies such as the EPA require standardized methods for detecting pesticide residues to ensure public health safety and environmental protection .

作用機序

プロポクスル-d3は、プロポクスルと同様に、神経系におけるアセチルコリンの分解を担う酵素であるコリンエステラーゼの阻害によって作用します . この阻害により、アセチルコリンが蓄積し、神経、筋肉、腺の持続的な刺激が起こります。 さらに、プロポクスル-d3は代謝変換を受けて活性酸素種(ROS)を生成することができ、これが毒性作用に寄与します . 関与する分子標的としては、コリンエステラーゼとニコチン性アセチルコリン受容体があります .

類似化合物との比較

プロポクスル-d3は、重水素標識されていることで他のカルバメート系殺虫剤とは異なっています。類似の化合物には、次のようなものがあります。

生物活性

Propoxur-d3 is a deuterated form of the carbamate insecticide propoxur, primarily used for pest control in various settings. This article explores its biological activity, focusing on its effects on human health, particularly in relation to cancer cell dynamics and neurodevelopmental impacts in children.

Overview of this compound

Propoxur is a carbamate insecticide that has been widely utilized since its introduction in the 1960s. It acts by inhibiting acetylcholinesterase, leading to an accumulation of acetylcholine at nerve synapses, which results in prolonged nerve impulse transmission. The deuterated variant, this compound, is often used in research to trace metabolic pathways and assess the biological effects of the compound.

Cancer Cell Dynamics

Recent studies have highlighted propoxur's role in enhancing the migration and invasion of breast cancer cells through oxidative stress mechanisms. Specifically, research conducted on MCF-7 and MDA-MB-231 breast cancer cell lines demonstrated that exposure to propoxur increased the expression of matrix metalloproteinase-2 (MMP-2) and reactive oxygen species (ROS) levels significantly.

- Key Findings :

- At concentrations of 0.01, 1, and 100 μM, propoxur increased cell invasion by 110.8% to 406% compared to untreated controls.

- The expression of nuclear factor E2-related factor 2 (Nrf2), which plays a critical role in cellular defense against oxidative stress, was also upregulated following treatment.

- The activation of the ERK signaling pathway was implicated in promoting Nrf2 translocation to the nucleus, further enhancing MMP expression and cellular invasion capabilities .

| Concentration (μM) | MCF-7 Cell Invasion (%) | MDA-MB-231 Cell Invasion (%) |

|---|---|---|

| 0.01 | 110.8 | 41.0 |

| 1 | 142.4 | 162.1 |

| 100 | 188.0 | 406.0 |

This evidence suggests that propoxur may facilitate cancer progression through ROS-mediated pathways.

Neurodevelopmental Effects

In addition to its effects on cancer cells, propoxur exposure has been linked to adverse neurodevelopmental outcomes in children. A study published in NeuroToxicology found that fetal exposure to propoxur was associated with poor motor skill development at two years of age.

- Study Highlights :

- Researchers monitored pesticide exposure levels in pregnant women and their children using hair and blood samples.

- The analysis indicated a strong correlation between high levels of fetal exposure to propoxur and developmental delays in motor skills.

This study underscores the potential risks associated with propoxur exposure during critical periods of development .

Toxicological Profile

The toxicity profile of propoxur indicates significant risks associated with its use:

特性

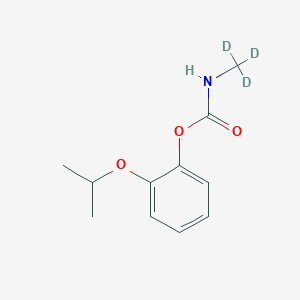

IUPAC Name |

(2-propan-2-yloxyphenyl) N-(trideuteriomethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-8(2)14-9-6-4-5-7-10(9)15-11(13)12-3/h4-8H,1-3H3,(H,12,13)/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISRUGXGCCGIOQO-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1OC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)OC1=CC=CC=C1OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。